Superior Oral Bioavailability in Cathepsin K Inhibitors via pKa and log D Optimization
In a direct head-to-head comparison within the same chemical series of cathepsin K inhibitors, replacement of the trifluoroethylamine group with a difluoroethylamine group increased the basicity of the nitrogen, which positively impacted the log D value [1]. This physicochemical shift translated into improved oral bioavailability in pre-clinical species, while maintaining similar potency against cathepsin K and selectivity profile against other cathepsins [1].
| Evidence Dimension | Oral Bioavailability Impact (via pKa and log D optimization) |
|---|---|
| Target Compound Data | pKa = 7.2 (conjugate acid of difluoroethylamine group); log D positively impacted [1] |
| Comparator Or Baseline | Trifluoroethylamine analog (pKa = 5.5 for conjugate acid of trifluoroethylamine) [2] |
| Quantified Difference | Increased nitrogen basicity (~1.7 pKa units higher) leads to improved log D and improved oral bioavailability in pre-clinical species [1][2] |
| Conditions | Cathepsin K inhibitor chemical series; pre-clinical species oral dosing [1] |
Why This Matters
Selection of 2,2-difluoroethylamine over 2,2,2-trifluoroethylamine provides a measurable oral bioavailability advantage in drug discovery programs targeting cathepsin K, a clinically validated target for osteoporosis and bone metastasis, without compromising target potency or selectivity.
- [1] Isabel, E. et al. Difluoroethylamines as an amide isostere in inhibitors of cathepsin K. Bioorg. Med. Chem. Lett. 2011, 21, 920-924. View Source
- [2] Liu, Z. et al. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Anal. Chem. 2023, 95, 48, 17679-17688. View Source
